![molecular formula C8H16N2 B13016027 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is a chemical compound with the molecular formula C8H18N2 It is known for its unique structure, which includes a cyclopentane ring fused with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a precursor compound using hydrogenation techniques. The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
1-Methyloctahydrocyclopenta[b]pyrrol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
1-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring.
Cyclopentylamine: Contains a cyclopentane ring with an amine group.
Octahydroindole: Similar fused ring structure but with different substituents.
Uniqueness: 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is unique due to its specific fused ring structure and the presence of a methyl group
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-5-amine |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-6-4-7(9)5-8(6)10/h6-8H,2-5,9H2,1H3 |
InChI-Schlüssel |
IPYGPURFOILEKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C1CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



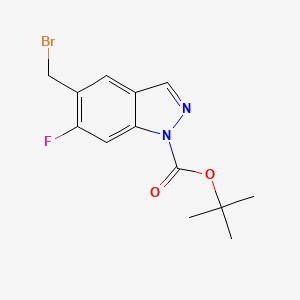
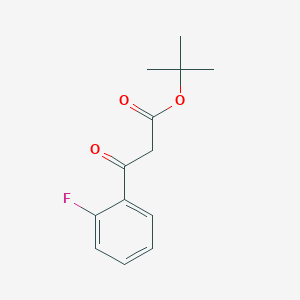
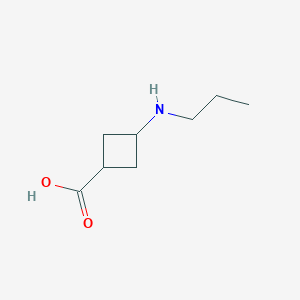
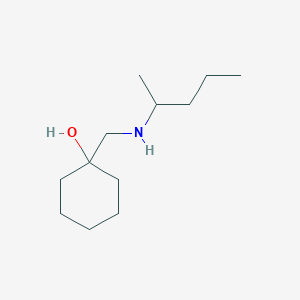
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B13015980.png)
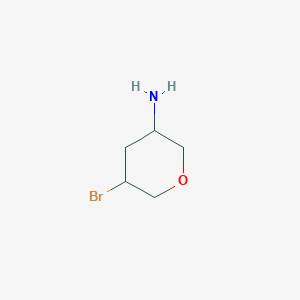
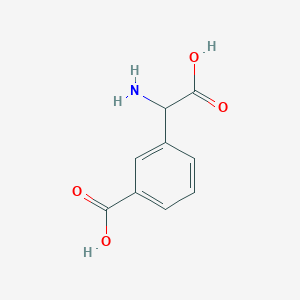

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13015995.png)
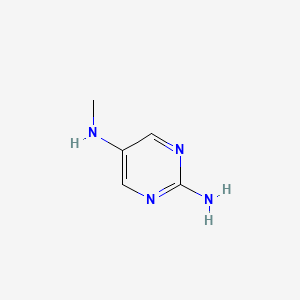
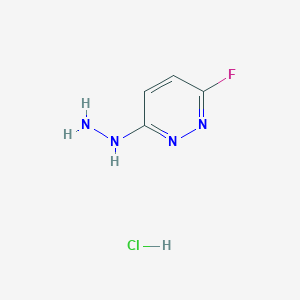

![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
